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molecular formula C7H8O4 B135884 6-Acetoxy-2H-pyran-3(6H)-one CAS No. 62644-49-9

6-Acetoxy-2H-pyran-3(6H)-one

Cat. No. B135884
M. Wt: 156.14 g/mol
InChI Key: JJVMFCRCFSJODB-UHFFFAOYSA-N
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Patent
US09051288B2

Procedure details

500 g (5.10 mol) of furfuryl alcohol (Compound 1) was dissolved in 1.65 L of water and 6.6 L of THF in a nitrogen gas stream and cooled to 0° C. or lower. To this, a mixture of 855 g (10.2 mol) of sodium hydrogen carbonate, 418 g (5.10 mol) of sodium acetate and 953 g (5.35 mol) of N-bromosuccinimide was added by spending 40 minutes. Thereafter, the resultant was agitated for an hour, and 2,083 g (20.4 mol) of acetic anhydride was added at 0° C. or lower. Then, the resultant was heated to room temperature and agitated overnight. At the end of the reaction, 20.5 L of a saturated aqueous sodium hydrogen carbonate solution was added, followed by extraction with ethyl acetate. The organic layer was dried with anhydrous sodium sulfate and subjected to vacuum concentration to obtain 776 g of a crude product (crude yield: 42.6%). The obtained crude product was subjected to column purification (n-Hex:AcOEt=3:1) to obtain 339 g of Compound (±) 4 as a yellow-brown oily product.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.65 L
Type
solvent
Reaction Step One
Quantity
855 g
Type
reactant
Reaction Step Two
Quantity
418 g
Type
reactant
Reaction Step Two
Quantity
953 g
Type
reactant
Reaction Step Two
Quantity
20.4 mol
Type
reactant
Reaction Step Three
Quantity
20.5 L
Type
reactant
Reaction Step Four
Name
Quantity
6.6 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])O.[Na+].[C:13]([O-:16])(=[O:15])[CH3:14].[Na+].BrN1C(=O)CCC1=O.C(OC(=O)C)(=O)C>O.C1COCC1>[C:13]([O:16][CH:5]1[CH:4]=[CH:3][C:1](=[O:7])[CH2:2][O:6]1)(=[O:15])[CH3:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(C1=CC=CO1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Name
Quantity
1.65 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
855 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
418 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
953 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
20.4 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
20.5 L
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
6.6 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Thereafter, the resultant was agitated for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
agitated overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
subjected to vacuum concentration
CUSTOM
Type
CUSTOM
Details
to obtain 776 g of a crude product (crude yield: 42.6%)
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was subjected to column purification (n-Hex:AcOEt=3:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(=O)OC1OCC(C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 339 g
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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